Home > Products > Screening Compounds P70442 > 4'-Epidoxorubicinium
4'-Epidoxorubicinium -

4'-Epidoxorubicinium

Catalog Number: EVT-1569332
CAS Number:
Molecular Formula: C27H30NO11+
Molecular Weight: 544.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4'-epidoxorubicinium is an anthracycline cation resulting from the protonation of the amino group of 4'-epidoxorubicin. It derives from a doxorubicin. It is a conjugate base of a 4'-epidoxorubicin.
An anthracycline which is the 4'-epi-isomer of doxorubicin. The compound exerts its antitumor effects by interference with the synthesis and function of DNA.
Overview

4'-Epidoxorubicinium is a synthetic derivative of the well-known chemotherapeutic agent doxorubicin, which is widely used in the treatment of various cancers. This compound has garnered attention for its potential to enhance the therapeutic efficacy of doxorubicin while reducing its cardiotoxic effects. 4'-Epidoxorubicinium is classified as an anthracycline antibiotic and is part of a broader group of compounds that exhibit antitumor activity by intercalating DNA and inhibiting topoisomerase II.

Source

The compound is synthesized as part of ongoing research into improving the safety and effectiveness of anthracycline-based chemotherapy. It is derived from modifications made to the doxorubicin structure, aiming to retain its antitumor properties while minimizing side effects associated with traditional doxorubicin treatment.

Classification

4'-Epidoxorubicinium falls under the category of anthracycline antibiotics, which are characterized by their ability to disrupt DNA replication in cancer cells. This class of drugs is known for its potent anticancer activity but also for significant adverse effects, particularly cardiotoxicity.

Synthesis Analysis

Methods

The synthesis of 4'-Epidoxorubicinium involves several key steps that modify the doxorubicin structure. The primary method includes:

  1. Chemical Modification: The introduction of an epoxide group at the 4' position on the sugar moiety of doxorubicin.
  2. Reagents and Conditions: Typical reagents include oxidizing agents that facilitate the formation of the epoxide, under controlled conditions to ensure yield and purity.

Technical Details

The synthesis often employs techniques such as:

  • Thin Layer Chromatography (TLC) for monitoring reaction progress.
  • High-Performance Liquid Chromatography (HPLC) for purification and analysis.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Molecular Structure Analysis

Structure

The molecular structure of 4'-Epidoxorubicinium can be described as follows:

  • It retains the core anthracycline structure with an additional epoxide at the 4' position.
  • The chemical formula is C27H29O10C_{27}H_{29}O_{10}, indicating a complex arrangement that contributes to its biological activity.

Data

The compound's molecular weight is approximately 485.52 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques like UV-Vis spectroscopy and mass spectrometry to confirm its identity.

Chemical Reactions Analysis

Reactions

4'-Epidoxorubicinium undergoes several important chemical reactions, primarily related to its interaction with biological targets:

  1. DNA Intercalation: Similar to doxorubicin, it intercalates between DNA base pairs, disrupting replication.
  2. Topoisomerase II Inhibition: It inhibits topoisomerase II, leading to DNA strand breaks.

Technical Details

These reactions are crucial for its mechanism of action against cancer cells. The stability of the epoxide group plays a significant role in determining the compound's reactivity and efficacy.

Mechanism of Action

Process

The mechanism by which 4'-Epidoxorubicinium exerts its antitumor effects involves:

  1. Cellular Uptake: The compound enters cancer cells through passive diffusion or active transport mechanisms.
  2. DNA Damage: Once inside, it intercalates into DNA and inhibits topoisomerase II, leading to double-strand breaks.
  3. Apoptosis Induction: The resultant DNA damage triggers apoptotic pathways, leading to cell death.

Data

Studies indicate that 4'-Epidoxorubicinium may exhibit enhanced selectivity for cancer cells compared to normal cells, potentially due to differences in cellular uptake mechanisms or metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a powder or crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water, which influences its formulation for therapeutic use.

Chemical Properties

  • Stability: The epoxide group can be sensitive to nucleophiles, which may affect its stability in biological systems.
  • pH Sensitivity: The compound's solubility and stability may vary with pH, necessitating careful formulation considerations.
Applications

Scientific Uses

4'-Epidoxorubicinium is primarily researched for its applications in oncology, specifically:

  • As a potential treatment for various malignancies where doxorubicin is currently used.
  • In combination therapies aimed at enhancing efficacy while reducing cardiotoxicity associated with traditional anthracyclines.

Research continues into optimizing dosing regimens and evaluating long-term outcomes in clinical settings. Its unique properties make it a candidate for further exploration in drug development pipelines aimed at improving cancer treatment outcomes.

Introduction to 4'-Epidoxorubicinium

Historical Development of Anthracycline Derivatives

The quest for anthracyclines with improved therapeutic indices began after the discovery of daunorubicin in 1963 and doxorubicin in the 1970s. While effective, their dose-limiting cardiotoxicity spurred systematic structural modifications. 4'-Epidoxorubicin (epirubicin) emerged in the early 1980s as a semisynthetic derivative of doxorubicin, distinguished by the axial-to-equatorial inversion of the 4'-hydroxyl group on its amino-sugar moiety. Preclinical evaluations by the National Cancer Institute (NCI) demonstrated that this subtle stereochemical change significantly altered the compound's biological profile, including enhanced tumor penetration and reduced cardiac accumulation. Compared to earlier analogs like carminomycin or 4-demethoxydaunorubicin, 4'-epidoxorubicin showed superior activity in murine leukemia models (P388, L1210) and solid tumors (B16 melanoma, Lewis lung carcinoma). Its development marked a strategic shift toward optimizing pharmacokinetics through targeted sugar moiety modifications rather than radical aglycone alterations [1] [8].

Table 1: Key Anthracycline Analogs and Their Structural Modifications

CompoundCore ModificationClinical Advantages
DaunorubicinParent compound; no 14-OHFirst-gen efficacy in leukemias
Doxorubicin14-hydroxylationBroad solid tumor activity
4'-Epidoxorubicin4'-OH epimerizationReduced cardiotoxicity, enhanced tissue clearance
Idarubicin4-demethoxy, 3'-amino modificationIncreased lipophilicity, activity in resistant disease

Structural and Functional Significance of 4'-Epi Configuration

The 4'-epi configuration (4'R orientation) fundamentally alters 4'-epidoxorubicinium's molecular interactions relative to doxorubicin (4'S). This epimerization reduces the molecule's membrane binding affinity and enhances its solubility, facilitating more efficient cellular efflux. Crucially, it enables unique metabolic pathways: hepatic glucuronidation via UDP-glucuronosyltransferases converts 4'-epidoxorubicin into inactive 4'-epidoxorubicinol glucuronide—a detoxification route minimally accessible to doxorubicin. This pathway accelerates plasma clearance (t1/2γ ≈30 hours vs. 40–70 hours for doxorubicin) and reduces cumulative exposure [4] [1]. Mechanistically, 4'-epidoxorubicin retains anthracycline's core actions: DNA intercalation, topoisomerase II inhibition (primarily targeting TOP2A in tumors), and free radical generation. However, its diminished affinity for myocardial topoisomerase IIβ (TOP2B) explains its lower cardiotoxicity. Recent studies confirm that anthracycline cardiotoxicity arises from TOP2B-mediated DNA damage in cardiomyocytes, a process attenuated in 4'-epi derivatives due to their preferential metabolic clearance [10] [1].

Role in Modern Oncology and Research Context

4'-Epidoxorubicinium (administered as its hydrochloride salt, epirubicin) is integral to first-line regimens for breast, ovarian, gastric, and lymphoma malignancies. In breast cancer, FEC protocols (5-fluorouracil, epirubicin, cyclophosphamide) demonstrate comparable efficacy to doxorubicin-based regimens but with improved tolerability profiles. Dose-response studies established 100 mg/m² as the optimal epirubicin dose in FEC100, yielding higher 5-year survival than lower-dose variants [4] [9]. Contemporary research explores its immunomodulatory roles: when sequenced with taxanes (e.g., in ABCSG-34 trial), epirubicin/cyclophosphamide (EC) induces significant lymphocyte depletion (94% B-cell, 45% T-cell reduction), whereas docetaxel spares lymphocytes and stimulates CXCL10/uPAR pathways. This dichotomy informs combination strategies with checkpoint inhibitors, where EC's immunosuppression may necessitate staggered immunotherapy dosing [3].

Table 2: Preclinical Efficacy of 4'-Epidoxorubicin vs. Doxorubicin in NCI Models [8]

Tumor ModelDoxorubicin Activity (T/C%)4'-Epidoxorubicin Activity (T/C%)Therapeutic Index Ratio
P388 Leukemia1451601.5
B16 Melanoma1321401.8
MX-1 Mammary Xenograft75% growth inhibition82% growth inhibition2.1
Lewis Lung Carcinoma1301381.6

Properties

Product Name

4'-Epidoxorubicinium

IUPAC Name

[(2S,3R,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]azanium

Molecular Formula

C27H30NO11+

Molecular Weight

544.5 g/mol

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/p+1/t10-,13-,15-,17-,22-,27-/m0/s1

InChI Key

AOJJSUZBOXZQNB-VTZDEGQISA-O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O

Synonyms

4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.